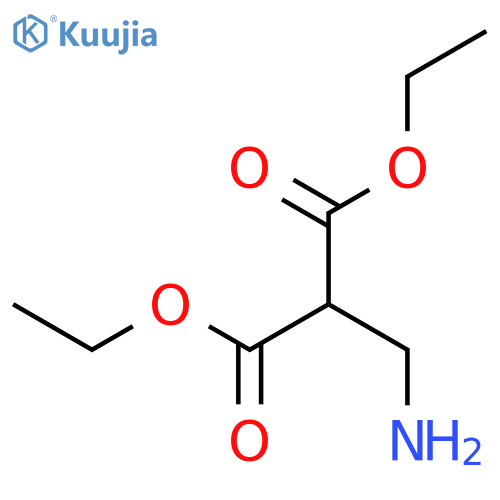Cas no 24257-59-8 (1,3-diethyl 2-amino-2-methylpropanedioate)

24257-59-8 structure
商品名:1,3-diethyl 2-amino-2-methylpropanedioate
CAS番号:24257-59-8
MF:C8H15NO4
メガワット:189.209002733231
MDL:MFCD20695635
CID:3918386
PubChem ID:11401239
1,3-diethyl 2-amino-2-methylpropanedioate 化学的及び物理的性質
名前と識別子
-
- Propanedioic acid, aminomethyl-, diethyl ester
- Propanedioic acid, 2-amino-2-methyl-, 1,3-diethyl ester
- 1,3-diethyl 2-amino-2-methylpropanedioate
- EN300-330020
- 1,3-DIETHYL2-AMINO-2-METHYLPROPANEDIOATE
- 24257-59-8
- SCHEMBL22747722
-
- MDL: MFCD20695635
- インチ: InChI=1S/C8H15NO4/c1-4-12-6(10)8(3,9)7(11)13-5-2/h4-5,9H2,1-3H3
- InChIKey: IPROINJJJLRTQV-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 189.10010796Da
- どういたいしつりょう: 189.10010796Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 6
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 78.6Ų
1,3-diethyl 2-amino-2-methylpropanedioate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-330020-0.1g |
1,3-diethyl 2-amino-2-methylpropanedioate |
24257-59-8 | 0.1g |
$464.0 | 2023-09-04 | ||
| Enamine | EN300-330020-5.0g |
1,3-diethyl 2-amino-2-methylpropanedioate |
24257-59-8 | 5.0g |
$1530.0 | 2023-02-23 | ||
| Enamine | EN300-330020-0.25g |
1,3-diethyl 2-amino-2-methylpropanedioate |
24257-59-8 | 0.25g |
$485.0 | 2023-09-04 | ||
| Enamine | EN300-330020-0.05g |
1,3-diethyl 2-amino-2-methylpropanedioate |
24257-59-8 | 0.05g |
$443.0 | 2023-09-04 | ||
| Enamine | EN300-330020-1g |
1,3-diethyl 2-amino-2-methylpropanedioate |
24257-59-8 | 1g |
$528.0 | 2023-09-04 | ||
| Enamine | EN300-330020-0.5g |
1,3-diethyl 2-amino-2-methylpropanedioate |
24257-59-8 | 0.5g |
$507.0 | 2023-09-04 | ||
| Enamine | EN300-330020-1.0g |
1,3-diethyl 2-amino-2-methylpropanedioate |
24257-59-8 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-330020-10.0g |
1,3-diethyl 2-amino-2-methylpropanedioate |
24257-59-8 | 10.0g |
$2269.0 | 2023-02-23 | ||
| Enamine | EN300-330020-2.5g |
1,3-diethyl 2-amino-2-methylpropanedioate |
24257-59-8 | 2.5g |
$1034.0 | 2023-09-04 | ||
| Enamine | EN300-330020-5g |
1,3-diethyl 2-amino-2-methylpropanedioate |
24257-59-8 | 5g |
$1530.0 | 2023-09-04 |
1,3-diethyl 2-amino-2-methylpropanedioate 関連文献
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
24257-59-8 (1,3-diethyl 2-amino-2-methylpropanedioate) 関連製品
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
